2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the condensation of pyridine and thiophene derivatives under specific reaction conditions. One common method includes the use of a pyridine-4-carbaldehyde and 2-thiophenecarboxylic acid hydrazide, which undergo cyclization in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.
Scientific Research Applications
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-4-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one
- 2-(pyridin-4-ylmethyl)-6-(benzofuran-2-yl)pyridazin-3(2H)-one
Uniqueness
2-(pyridin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs
Properties
IUPAC Name |
2-(pyridin-4-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-14-4-3-12(13-2-1-9-19-13)16-17(14)10-11-5-7-15-8-6-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUJGTZJANBYCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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